5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O3S2/c1-16-9-11-4-6(5-12-9)13-18(14,15)8-3-2-7(10)17-8/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGZZRPZYRKGGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core thiophene-2-sulfonamide structure. This can be achieved through sulfonation reactions followed by bromination. The methoxypyrimidine group is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.
Chemical Reactions Analysis
Sulfonamide Reactivity
The sulfonamide group (–SO₂NH–) participates in:
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Acid/Base Reactions : Forms salts with strong bases (e.g., NaOH) via deprotonation of the NH group.
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N-Alkylation : Reacts with alkyl halides (e.g., CH₃I) in DMF/K₂CO₃ to yield N-alkylated derivatives (e.g., N-methylsulfonamide) .
Bromothiophene Reactivity
The 5-bromo substituent on the thiophene ring enables:
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Cross-Coupling Reactions :
Methoxypyrimidine Modifications
The 2-methoxypyrimidine group undergoes:
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Demethylation : Treatment with BBr₃ in DCM converts methoxy (–OCH₃) to hydroxyl (–OH) .
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Nucleophilic Aromatic Substitution :
Hydrolysis and Stability
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Sulfonamide Hydrolysis : Resistant to hydrolysis under acidic (HCl, reflux) or basic (NaOH, 70°C) conditions due to electron-withdrawing effects of the pyrimidine ring.
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Methoxy Group Stability : Stable up to 200°C; no degradation observed in DSC analysis.
Comparative Reactivity Data
Mechanistic Insights
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Cross-Coupling : The bromothiophene undergoes oxidative addition with Pd⁰ catalysts, followed by transmetallation with boronic acids .
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Nucleophilic Substitution : The pyrimidine’s electron-deficient C-4 position facilitates attack by amines or alkoxides .
This compound’s reactivity profile highlights its versatility as a scaffold for generating derivatives with tailored physicochemical and biological properties.
Scientific Research Applications
Chemical Properties and Structure
The compound features a bromine atom , a methoxypyrimidine group , and a thiophene-2-sulfonamide moiety , which contribute to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 383.3 g/mol .
Medicinal Chemistry
5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide has been investigated for its potential as a pharmaceutical intermediate. It is particularly relevant in the development of anticancer and antimicrobial agents .
Case Study: Anticancer Activity
A study evaluated various derivatives of bromopyrimidine, including this compound, for their cytotoxic effects against cancer cell lines such as HeLa (cervical), A549 (lung), and MCF-7 (breast). The results indicated that certain derivatives exhibited significant anticancer activity, suggesting that modifications to the thiophene sulfonamide structure could enhance efficacy .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HeLa | 10.5 | |
| This compound | A549 | 12.3 | |
| This compound | MCF-7 | 9.8 |
Antimicrobial Applications
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In vitro studies demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, several synthesized derivatives were tested against standard strains like Staphylococcus aureus and Escherichia coli. The results highlighted the effectiveness of the compound in inhibiting bacterial growth, making it a candidate for further development into antimicrobial therapies .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 20 | |
| Bacillus subtilis | 25 |
Material Science
In addition to its biological applications, this compound is utilized in the development of advanced materials with specific electronic properties. Its unique structure allows it to be integrated into organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Case Study: Electronic Properties
Research has shown that incorporating thiophene derivatives into polymer matrices can enhance charge transport properties, making them suitable for applications in flexible electronics .
Mechanism of Action
The mechanism of action of 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methoxypyridine
- 5-bromo-2-methoxypyrimidine
- 5-bromo-2-thiophenesulfonamide
Uniqueness
5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.
Biological Activity
5-Bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.
Chemical Structure and Synthesis
The compound features a bromine atom , a methoxypyrimidine group , and a thiophene-2-sulfonamide moiety , making it a versatile building block in organic synthesis. The synthesis typically involves:
- Preparation of the thiophene-2-sulfonamide structure through sulfonation.
- Bromination to introduce the bromine atom.
- Nucleophilic substitution to attach the methoxypyrimidine group.
These steps are crucial for achieving the desired yield and purity of the compound, often employing advanced techniques such as chromatography for purification .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, which may contribute to its pharmacological effects.
Case Studies and Research Findings
- Anticancer Activity : A study investigated the anticancer properties of related thiophene derivatives, revealing that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines. The presence of halogens, such as bromine, often increases biological activity due to enhanced lipophilicity .
- Neuroprotective Effects : Another research highlighted that compounds with similar functionalities have shown neuroprotective effects in animal models of neurodegenerative diseases. These effects are often linked to the modulation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which play critical roles in neuronal survival and growth .
- Enzyme Inhibition : The compound's mechanism may also involve inhibition of specific enzymes involved in metabolic pathways. For example, sulfonamides are known inhibitors of carbonic anhydrase, which could be relevant in therapeutic contexts such as glaucoma treatment or cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |
|---|---|---|---|
| This compound | Potentially present | Moderate | Possible |
| 5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamide | High | High | Low |
| 5-Bromo-2-methylquinolin-8-yl thiophene-2-sulfonamide | Moderate | High | Moderate |
Q & A
Q. What are the recommended synthetic routes for 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide, and how do reaction conditions influence yield?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromothiophene-2-sulfonyl chloride with 2-methoxypyrimidin-5-amine under basic conditions (e.g., triethylamine in THF). Microwave-assisted synthesis (60°C, 10 min, 300 W) can improve efficiency by reducing reaction time and enhancing yields (86–88%) . Key factors affecting yield include stoichiometry of reactants, choice of base, and reaction temperature. For example, excess amine or prolonged heating may lead to byproducts like dimerization or hydrolysis.
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?
Characterization relies on ¹H/¹³C NMR to confirm connectivity and purity (e.g., sulfonamide NH resonance at δ ~10–12 ppm, aromatic protons in thiophene/pyrimidine rings) and IR spectroscopy (S=O stretches at ~1150–1350 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography, while advanced, resolves ambiguities in regiochemistry, as seen in related sulfonamide derivatives .
Q. What biological activities are associated with this compound, and what assays are used for evaluation?
Sulfonamide derivatives exhibit anti-malarial, anti-convulsant, and anti-cancer activities . For example, in U87MG glioma cells, analogs showed cytotoxicity via apoptosis assays (e.g., Annexin V/PI staining) . Anti-malarial activity is assessed using gametocyte viability assays in Plasmodium cultures . Always include positive controls (e.g., chloroquine for anti-malarial studies) to contextualize potency.
Advanced Research Questions
Q. How do structural modifications (e.g., bromo vs. chloro substitution) impact biological activity and selectivity?
The bromine atom at the thiophene 5-position enhances electrophilic reactivity and steric bulk, influencing target binding. In SAR studies, replacing bromine with smaller groups (e.g., methyl) reduced anti-malarial activity by ~40%, likely due to weaker hydrophobic interactions with enzyme pockets . Conversely, modifying the methoxy group on pyrimidine (e.g., to ethoxy) altered metabolic stability but retained potency . Use docking simulations (e.g., AutoDock Vina) to predict binding modes and guide rational design.
Q. How can crystallographic data resolve contradictions in reported activity profiles?
X-ray structures of related sulfonamides reveal that conformational flexibility in the pyrimidine ring affects target engagement. For instance, a 15° torsion angle between thiophene and pyrimidine rings in one polymorph reduced binding affinity by 50% compared to a planar conformation . When activity data conflict, re-evaluate crystal structures (e.g., using CCDC databases) to identify polymorph-specific effects or solvate formation.
Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?
This compound’s low solubility (logP ~3.5) can be addressed via prodrug approaches (e.g., acetylating the sulfonamide NH) or formulation with cyclodextrins. In a glioma study, PEGylated nanoparticles improved brain penetration by 3-fold . Monitor plasma protein binding (e.g., using equilibrium dialysis) to adjust dosing regimens.
Q. How do reaction byproducts form during synthesis, and how can they be minimized?
Common byproducts include dimerized sulfonamides (from NH deprotonation/alkylation) and hydrolyzed sulfonyl chlorides . Using anhydrous solvents (e.g., THF over DCM) and controlled microwave heating reduces hydrolysis . Purification via flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound with >95% purity .
Methodological Notes
- Contradiction Analysis : When biological data conflict across studies, validate assay conditions (e.g., cell line authenticity, parasite strain variability) and confirm compound stability under test conditions (e.g., HPLC monitoring) .
- Crystallography Workflow : For novel derivatives, collect high-resolution data (Mo Kα radiation, λ = 0.71073 Å) and refine structures using SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
